molecular formula C16H13Cl2N5O B11296324 N-[2-(2,4-dichlorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide

N-[2-(2,4-dichlorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11296324
M. Wt: 362.2 g/mol
InChI Key: KVKCUKVKFKEHOP-UHFFFAOYSA-N
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Description

N-[2-(2,4-dichlorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrazole ring and a dichlorophenyl group. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dichlorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-aminobenzonitrile to yield the amide. The final step involves the cyclization of the nitrile group to form the tetrazole ring using sodium azide under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes are scaled up using techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dichlorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(2,4-dichlorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dichlorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors. This binding can inhibit the activity of certain enzymes or modulate receptor functions, leading to various biological effects. The dichlorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,4-dichlorophenyl)ethyl]-4-(1H-tetrazol-1-yl)acetamide
  • N-[2-(2,4-dichlorophenyl)ethyl]-4-(1H-tetrazol-1-yl)thiobenzamide

Uniqueness

N-[2-(2,4-dichlorophenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is unique due to its specific combination of a tetrazole ring and a dichlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further distinguish it from similar compounds .

Properties

Molecular Formula

C16H13Cl2N5O

Molecular Weight

362.2 g/mol

IUPAC Name

N-[2-(2,4-dichlorophenyl)ethyl]-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H13Cl2N5O/c17-13-4-1-11(15(18)9-13)7-8-19-16(24)12-2-5-14(6-3-12)23-10-20-21-22-23/h1-6,9-10H,7-8H2,(H,19,24)

InChI Key

KVKCUKVKFKEHOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC2=C(C=C(C=C2)Cl)Cl)N3C=NN=N3

Origin of Product

United States

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